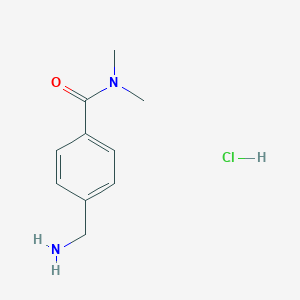

4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9-5-3-8(7-11)4-6-9;/h3-6H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTFXPYCZHDSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a versatile benzamide derivative with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into its handling, synthesis, and biological relevance.

Core Chemical and Physical Properties

This compound is a substituted benzamide that has garnered interest due to its structural similarity to compounds with known biological activities. While it is available from commercial suppliers for research purposes, comprehensive analytical data is not always provided, necessitating a thorough understanding of its fundamental properties by the end-user.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₅ClN₂O | |

| Molecular Weight | 214.69 g/mol | |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(CN)C=C1.Cl | N/A |

| InChI Key | QWTFXPYCZHDSDO-UHFFFAOYSA-N | |

| CAS Number | Not explicitly available for the hydrochloride salt. The free base may have a different identifier. | N/A |

Physicochemical Properties

| Property | Value | Source & Notes |

| Appearance | White crystalline solid | [1] |

| Melting Point | 162-166 °C | [1] (This data is from a tertiary source and should be experimentally verified.) |

| Solubility | Soluble in water and organic solvents | [1] (Specific solubility data, e.g., g/mL, is not widely available and should be determined experimentally.) |

| Stability | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Classified as a combustible solid. |

Synthesis of this compound

A robust and reproducible synthesis is paramount for any research involving novel compounds. While specific literature on the synthesis of this compound is sparse, a reliable synthetic route can be devised based on established chemical transformations of related compounds. The following protocol is a proposed method based on the amidation of a benzoyl chloride derivative followed by the reduction of a nitrile group.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Cyanobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid.

-

Slowly add thionyl chloride (SOCl₂) in excess (approximately 2-3 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.[2]

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-cyanobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Cyano-N,N-dimethylbenzamide

-

Dissolve 4-cyanobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve dimethylamine hydrochloride in water and neutralize with a base like sodium hydroxide to generate free dimethylamine, or use a solution of dimethylamine in a suitable solvent. Alternatively, add dimethylamine hydrochloride and a tertiary amine base like triethylamine directly to the reaction mixture.

-

Slowly add the dimethylamine solution or the dimethylamine hydrochloride/triethylamine mixture to the solution of 4-cyanobenzoyl chloride at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyano-N,N-dimethylbenzamide.

Step 3: Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide

-

In a high-pressure reaction vessel, dissolve 4-cyano-N,N-dimethylbenzamide in a solution of ammonia in methanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Rhodium on alumina (Rh/Al₂O₃).[3]

-

Pressurize the vessel with hydrogen gas (the pressure will depend on the specific catalyst and equipment, typically ranging from 50 to 500 psi).

-

Heat the reaction mixture and stir vigorously for several hours until the nitrile reduction is complete.

-

After cooling and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)-N,N-dimethylbenzamide.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 4-(aminomethyl)-N,N-dimethylbenzamide in a suitable anhydrous solvent such as diethyl ether or 1,4-dioxane.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Potential Applications in Drug Discovery and Chemical Biology

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The 4-(aminomethyl) substitution provides a key interaction point, often with biological targets.

Histone Deacetylase (HDAC) Inhibition

Recent studies have highlighted the potential of benzamide derivatives as inhibitors of histone deacetylases (HDACs).[4][5][6] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer and HIV latency. Benzamide-containing HDAC inhibitors, such as Entinostat (MS-275), have shown promise in clinical trials.[6] Specifically, HDAC inhibitors with a benzamide functional group and a pyridyl cap have been identified as potent HIV-1 latency-reversing agents.[4] The structure of this compound makes it an interesting candidate for investigation as an HDAC inhibitor, where the aminomethyl group could interact with the active site of the enzyme.

Antiviral Activity

A significant recent development is the discovery of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses.[7] These findings suggest that this chemical class can interfere with viral entry mechanisms, a critical step in the viral life cycle. The study showcased that synthetic modifications to the benzamide scaffold led to compounds with superior inhibitory effects against these deadly viruses.[7] This opens up a promising avenue for the development of broad-spectrum antiviral agents, and this compound could serve as a valuable building block or lead compound in such endeavors.

Other Potential Therapeutic Areas

The benzamide scaffold is also found in compounds targeting a wide range of other biological targets, including but not limited to:

-

Dopamine receptors: Many antipsychotic drugs are benzamide derivatives.

-

Sodium channel blockers: Certain antiarrhythmic and anticonvulsant medications feature this moiety.

-

PARP inhibitors: A class of cancer drugs.

The versatility of the benzamide structure suggests that this compound could be a useful tool for generating compound libraries for screening against various therapeutic targets.

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Classification: The compound is classified as causing serious eye irritation. For the related compound 4-(aminomethyl)-N-methylbenzamide hydrochloride, it is also listed as harmful if swallowed, causing skin irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical entity with considerable potential for researchers in medicinal chemistry and drug development. While detailed characterization data is not yet widely available in the public domain, its synthesis is achievable through established chemical methods. Its structural features align with those of compounds known to exhibit significant biological activity, particularly as HDAC inhibitors and antiviral agents. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential applications, thereby serving as a valuable resource for its scientific exploration.

References

- CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google P

- CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl)

-

Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts - Technical Disclosure Commons. (URL: [Link])

-

Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed. (URL: [Link])

- CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl)

- US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)

- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google P

-

Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed. (URL: [Link])

-

4-(aminomethyl)-n-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem. (URL: [Link])

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

-

Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed. (URL: [Link])

-

BENZAMIDE DERIVATIVE - Patent 2842939 - EPO. (URL: [Link])

-

4-(aminomethyl)-n-methylbenzamide hydrochloride (C9H12N2O) - PubChemLite. (URL: [Link])

-

Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (URL: [Link])

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - NIH. (URL: [Link])

-

Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - MDPI. (URL: [Link])

-

Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed. (URL: [Link])

-

Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC - PubMed Central. (URL: [Link])

- CN100354252C - Production process of aminomethyl group-containing benzamide compound - Google P

-

Design, Synthesis and Biological Evaluation of N-phenylsulfonylnicotinamide Derivatives as Novel Antitumor Inhibitors - PubMed. (URL: [Link])

-

N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem - NIH. (URL: [Link])

-

4-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE HYDROCHLORIDE - ChemBK. (URL: [Link])

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Cyanobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. CN100354252C - Production process of aminomethyl group-containing benzamide compound - Google Patents [patents.google.com]

- 4. Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(aminomethyl)-N-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride

This guide provides a comprehensive overview of the synthesis of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a reliable synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and thorough characterization of the target molecule and its key intermediates.

Introduction

This compound is a bifunctional organic molecule featuring a primary aminomethyl group and a tertiary benzamide moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of biologically active compounds. The presence of the aminomethyl group provides a key handle for derivatization, enabling the introduction of this substituted benzyl motif into larger molecular scaffolds. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for subsequent reactions and biological screening.[1]

This guide will detail a robust and well-established synthetic route commencing from the readily available starting material, p-toluic acid. The synthesis involves a multi-step sequence, including side-chain chlorination, amidation, Gabriel synthesis for the introduction of the primary amine, and a final deprotection and salt formation. Each step has been carefully selected to ensure high yields and purity of the desired products.

Synthetic Strategy and Mechanistic Considerations

The overall synthetic strategy is a linear sequence designed to functionalize the p-toluic acid backbone in a controlled manner. The key transformations are:

-

Chlorination of p-Toluic Acid: The synthesis initiates with the conversion of p-toluic acid to 4-(chloromethyl)benzoyl chloride. This can be achieved through two primary routes: side-chain chlorination followed by conversion of the carboxylic acid to the acid chloride, or the reverse sequence.[2] For this guide, we will focus on the latter route, which involves the initial formation of p-toluoyl chloride followed by free-radical chlorination of the benzylic methyl group. This approach is often preferred as it can offer better control over the chlorination step and avoids potential side reactions associated with the free carboxylic acid.

-

Amidation: The resulting 4-(chloromethyl)benzoyl chloride is a highly reactive acylating agent. It readily undergoes nucleophilic acyl substitution with dimethylamine to form the tertiary amide, 4-(chloromethyl)-N,N-dimethylbenzamide. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

-

Gabriel Synthesis: To introduce the primary amine functionality, the Gabriel synthesis is employed. This classic and reliable method utilizes potassium phthalimide as an ammonia surrogate, which acts as a nucleophile to displace the benzylic chloride of 4-(chloromethyl)-N,N-dimethylbenzamide.[4] This S(N)2 reaction proceeds efficiently and avoids the common issue of over-alkylation often encountered when using ammonia directly.[5] The use of a polar aprotic solvent like dimethylformamide (DMF) can accelerate this reaction.

-

Deprotection and Hydrochloride Salt Formation: The final steps involve the liberation of the primary amine from the phthalimide protecting group, followed by the formation of the hydrochloride salt. Hydrazinolysis, using hydrazine hydrate, is a mild and effective method for cleaving the N-alkylphthalimide.[6][7] This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[4] The free amine is then treated with hydrochloric acid to yield the stable and water-soluble this compound.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride

This guide provides an in-depth exploration of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride, a versatile chemical intermediate pertinent to the fields of pharmaceutical sciences and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delineates the compound's fundamental properties, synthesis, characterization, and potential applications, while strictly adhering to rigorous safety and handling protocols.

Core Chemical Identity and Physicochemical Properties

This compound is a salt form of the parent compound, 4-(Aminomethyl)-N,N-dimethylbenzamide. The hydrochloride form often confers advantageous properties for handling and formulation, such as improved stability and solubility in aqueous media. It is crucial for researchers to distinguish between the free base and the salt, as their physicochemical properties and appropriate handling procedures differ.

A key identifier for any chemical compound is its Chemical Abstracts Service (CAS) number. However, there appears to be ambiguity in publicly available databases for this specific salt. While some suppliers list a CAS number, others provide the identifier for a related N-methyl analog[1][2][3] or do not offer analytical data for confirmation[4][5]. For the purpose of this guide, we will refer to the core structure and its general properties. The empirical formula for the hydrochloride salt is C₁₀H₁₅ClN₂O with a molecular weight of 214.69 g/mol [4][6].

| Property | This compound | 4-Amino-N,N-dimethylbenzamide (Related Precursor) |

| Molecular Formula | C₁₀H₁₅ClN₂O | C₉H₁₂N₂O[7] |

| Molecular Weight | 214.69 g/mol [4][6] | 164.20 g/mol [7] |

| Appearance | White crystalline solid[8] | Off-white powder solid[9] |

| Solubility | Soluble in water[8] | Soluble in water[9] |

| Storage | Store in a dry, cool place[8]. Sealed in dry, room temperature conditions is also noted[2]. | Store in a well-ventilated place[9][10]. |

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is typically achieved from its corresponding 4-cyano or 4-nitro precursor. A common and logical synthetic route involves the reduction of the nitrile or nitro group to a primary amine, followed by salt formation.

Conceptual Synthetic Workflow:

Caption: General synthetic workflow for the target compound.

Detailed Protocol: Synthesis via Reduction of 4-Cyano-N,N-dimethylbenzamide

This protocol describes a representative lab-scale synthesis. The choice of a reducing agent is critical; catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) is often preferred for its clean reaction profile and high yield.

-

Reaction Setup: In a hydrogenation vessel, dissolve 1 equivalent of 4-Cyano-N,N-dimethylbenzamide in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount (e.g., 5-10 mol%) of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Salt Formation: To the filtrate, slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) while stirring.

-

Isolation and Purification: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove impurities, and then dried under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

Analytical Characterization for Structural Verification

Expected Spectroscopic Data:

-

¹H NMR (Proton NMR):

-

A singlet corresponding to the six protons of the two N-methyl groups.

-

Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the benzene ring.

-

A singlet for the two protons of the aminomethyl (-CH₂-NH₂) group.

-

A broad signal for the amine protons (-NH₃⁺), which may exchange with solvent protons.

-

-

¹³C NMR (Carbon NMR):

-

Signals for the N-methyl carbons.

-

Signals for the carbons of the benzene ring.

-

A signal for the aminomethyl carbon (-CH₂-).

-

A signal for the carbonyl carbon (-C=O) of the amide.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (amine salt), C=O stretch (amide), and aromatic C-H bonds should be observable.

Workflow for Compound Characterization:

Caption: A standard workflow for analytical characterization.

Applications in Research and Drug Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities[15][16]. This compound serves as a valuable building block or intermediate in the synthesis of more complex, biologically active molecules[8]. The presence of two key functional groups—the primary amine and the dimethylamide—allows for diverse chemical modifications.

-

Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to generate a library of derivatives for screening against various biological targets. This is a common strategy in early-stage drug discovery[17][18].

-

Precursor for Bioactive Agents: Benzamides have been investigated as antitumor agents, sometimes by targeting tubulin polymerization or topoisomerase II[16][19]. The aminomethyl group provides a handle to attach other pharmacophores or to modulate the molecule's pharmacokinetic properties.

-

Intermediate in Chemical Synthesis: Beyond drug discovery, this compound can be used in the synthesis of materials, dyes, and other specialty chemicals[8].

While specific biological activities for the title compound are not widely published, related benzamide structures have shown promise as anticancer agents[15]. The general class of N-benzylbenzamides has been explored as tubulin polymerization inhibitors[16].

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. The information below is a summary based on data for closely related compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification and Precautionary Statements:

Based on analogous compounds, this compound is likely to be classified as hazardous[2][10][20].

-

GHS Pictograms: GHS07 (Exclamation Mark) is often associated with this type of compound[2][4].

-

Hazard Statements:

-

Precautionary Statements:

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always use a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[9].

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

PubChem. 4-(aminomethyl)-N-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996. [Link]

-

ChemBK. 4-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE HYDROCHLORIDE. [Link]

-

PubChem. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527. [Link]

-

PubChem. 4-[(Z)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide. [Link]

-

PubChem. 4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N,N-dimethylbenzamide. [Link]

-

Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research. [Link]

-

PubChem. 4-(aminomethyl)-N-methylbenzamide | C9H12N2O | CID 16777071. [Link]

- Google Patents. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.

- Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.

-

Fujii, N., et al. (1993). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin as antitumor agents. Journal of Medicinal Chemistry. [Link]

- Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

PubChem. N,N-Dimethylbenzamide | C9H11NO | CID 11916. [Link]

-

Li, W., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

-

Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News Release. [Link]

-

ResearchGate. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

-

ResearchGate. NMR Spectroscopy in Drug and Natural Product Analysis. [Link]

-

Swain, N.A., et al. (2017). Discovery of Clinical Candidate...Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry. [Link]

-

SpectraBase. n,n-Dimethylbenzamide. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(Aminomethyl)-N-methylbenzamide hydrochloride | 1158467-80-1 [sigmaaldrich.com]

- 3. 1158467-80-1|4-(Aminomethyl)-N-methylbenzamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,n-dimethylbenzamine | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum [chemicalbook.com]

- 15. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 18. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-(aminomethyl)-N-methylbenzamide hydrochloride | C9H13ClN2O | CID 45791996 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl: An In-depth Technical Guide

Introduction

In the landscape of contemporary drug discovery and development, a profound understanding of a candidate molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides a comprehensive technical overview of the physicochemical characteristics of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride (HCl), a substituted benzamide derivative of interest to researchers in medicinal chemistry and pharmacology.

This document moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a holistic understanding of why these parameters are critical and how they are reliably determined. The experimental protocols detailed herein are designed to be self-validating, incorporating established methodologies and quality control measures. By grounding our discussion in authoritative principles and providing transparent, step-by-step experimental designs, this guide aims to be an essential resource for scientists engaged in the characterization of novel chemical entities.

Molecular Profile

4-(Aminomethyl)-N,N-dimethylbenzamide HCl is a synthetic organic compound featuring a central benzene ring substituted with an aminomethyl group and an N,N-dimethylcarboxamide moiety. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 162-166 °C | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

Core Physicochemical Properties: A Deeper Dive

The journey of a drug candidate from the bench to the bedside is significantly influenced by a trio of key physicochemical parameters: the acid dissociation constant (pKa), lipophilicity (logP/logD), and aqueous solubility. These properties are interconnected and provide a predictive framework for a molecule's in vivo behavior.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2] For 4-(Aminomethyl)-N,N-dimethylbenzamide HCl, the primary basic center is the aliphatic amino group. The pKa of this group is critical as it dictates the charge state of the molecule in different physiological compartments, which in turn affects its solubility, permeability, and interaction with biological targets.

Estimated pKa:

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Estimated LogP:

The calculated XLogP3 for the parent compound, N,N-dimethylbenzamide, is 0.6.[5][6] The addition of the polar aminomethyl group would decrease the lipophilicity. Therefore, a calculated logP for the free base of 4-(aminomethyl)-N,N-dimethylbenzamide would be expected to be lower than this.

Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7] The hydrochloride salt form of the title compound is intended to improve its aqueous solubility compared to the free base.

Qualitative Solubility:

The compound is reported to be soluble in water.[2] However, quantitative determination is essential for formulation development.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl.

Determination of pKa by Potentiometric Titration

This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl and dissolve it in 50 mL of deionized water.

-

Titration Setup: Place the solution in a thermostatted vessel at 25 °C and use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method with HPLC Quantification

The shake-flask method is the gold standard for logP determination, involving the partitioning of the compound between n-octanol and water.

Methodology:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water, followed by separation of the layers after equilibration for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of 4-(Aminomethyl)-N,N-dimethylbenzamide (free base) in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, mix a known volume of the aqueous stock solution with an equal volume of the n-octanol phase.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: Calculate the logP using the formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase]).

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility by HPLC

This method determines the thermodynamic equilibrium solubility of the compound in an aqueous buffer.

Methodology:

-

Sample Preparation: Add an excess amount of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Filtration: Filter the suspension through a 0.45 µm filter to remove undissolved solids.

-

Quantification: Dilute the filtrate with the mobile phase and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.

-

Result: Express the solubility in mg/mL or µg/mL.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A robust HPLC method is essential for determining the purity of the synthesized compound and for quantifying its concentration in various assays.

Typical HPLC Conditions for Benzamide Derivatives:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile is commonly used for the separation of aromatic amines and amides.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized molecule.

Expected ¹H NMR Spectral Features (in D₂O):

-

Aromatic protons would appear as a set of doublets in the range of 7.5-8.0 ppm.

-

The benzylic protons of the aminomethyl group would likely appear as a singlet around 4.0-4.5 ppm.

-

The N-methyl protons would be observed as two singlets (due to restricted rotation around the amide bond) in the region of 2.8-3.2 ppm.

Expected ¹³C NMR Spectral Features (in D₂O):

-

The carbonyl carbon of the amide would resonate around 170-175 ppm.

-

Aromatic carbons would appear in the 125-145 ppm region.

-

The benzylic carbon would be expected around 45-50 ppm.

-

The N-methyl carbons would be found in the 35-40 ppm range.

Stability Profile

The stability of a drug candidate is a critical attribute that influences its shelf-life and the potential for the formation of degradation products. As a hydrochloride salt of an amine, 4-(Aminomethyl)-N,N-dimethylbenzamide HCl should be evaluated for its stability under various stress conditions.

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9][10][11]

-

Acidic and Basic Hydrolysis: The compound should be subjected to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures to assess the stability of the amide bond to hydrolysis.

-

Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3%) will evaluate the susceptibility of the molecule to oxidation, particularly at the benzylic position and the amino group.

-

Thermal Degradation: The solid compound should be exposed to high temperatures to assess its thermal stability.

-

Photostability: The compound should be exposed to light according to ICH guidelines to determine its sensitivity to photodegradation.

The stability of hydrochloride salts can be influenced by factors such as humidity, which can potentially lead to disproportionation back to the free base and hydrochloric acid.[12][13]

Conclusion

This technical guide has provided a comprehensive overview of the essential physicochemical characteristics of 4-(Aminomethyl)-N,N-dimethylbenzamide HCl. A thorough understanding and experimental determination of properties such as pKa, lipophilicity, solubility, and stability are fundamental to advancing a compound through the drug discovery and development pipeline. The methodologies and insights presented herein are intended to equip researchers with the necessary tools to conduct a robust characterization of this and other novel chemical entities, ultimately enabling more informed decision-making in the pursuit of new therapeutic agents.

References

-

Wikipedia. (2024, January 15). Benzylamine. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N,N-dimethyl- (CAS 611-74-5). Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

-

Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. Retrieved from [Link]

-

SAGE Journals. (2012, June 12). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-Benzylideneamine. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

Wikipedia. (2024, January 21). Benzamide. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-(Aminomethyl)-N,N-dimethylbenzamidehydrochloride. Retrieved from [Link]

-

Pharmaceutical Technology. (2007, May 1). Salt Selection in Drug Development. Retrieved from [Link]

-

ResearchGate. (2020, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]_

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

PubMed. (2016, August 1). Stability of pharmaceutical salts in solid oral dosage forms. Retrieved from [Link]

-

ResearchGate. (2020, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

European Pharmaceutical Review. (2023, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

-

Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

-

American Journal of Chemistry. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

- Google Patents. (n.d.). CN104114531A - Process for preparation of n,n-di substituted carboxamides.

-

ResearchGate. (2020, August 6). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved from [Link]

-

Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

-

PubChem. (n.d.). Benzylaminium. Retrieved from [Link]

-

Wikipedia. (2024, January 15). Benzylamine. Retrieved from [Link]

-

Haz-Map. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]

- 3. echemi.com [echemi.com]

- 4. Benzylamine|High-Purity Research Reagent [benchchem.com]

- 5. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ijrpp.com [ijrpp.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. forced degradation products: Topics by Science.gov [science.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride structure elucidation"

An In-depth Technical Guide to the Structure Elucidation of 4-(Aminomethyl)-N,N-dimethylbenzamide Hydrochloride

Introduction

In the landscape of pharmaceutical development and biochemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent studies of quality, safety, and efficacy are built. This compound is an organic compound with applications as an intermediate in the synthesis of biologically active molecules, including drugs and dyes.[1][2] Its hydrochloride salt form enhances stability and solubility, making it a versatile reagent.[3]

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive, field-proven framework for the structural elucidation of this compound. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, demonstrating an integrated analytical strategy where each piece of data corroborates the others to build an unshakeable structural hypothesis. This self-validating system of analysis is critical for meeting the stringent quality and regulatory standards inherent in pharmaceutical manufacturing.[4][5]

Section 1: Foundational Physicochemical & Structural Overview

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's expected properties is essential. These values provide the initial benchmarks against which experimental data will be compared. The proposed structure is that of a 1,4-disubstituted benzene ring bearing an N,N-dimethylamide and a protonated aminomethyl group.

Chemical Structure:

Figure 1: Proposed structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₅ClN₂O | [6] |

| Molecular Weight | 214.69 g/mol | [6] |

| Appearance | White crystalline solid | [1][2] |

| Solubility | Soluble in water and organic solvents | [1][2] |

| InChI Key | QWTFXPYCZHDSDO-UHFFFAOYSA-N | [6] |

| Melting Point | 162-166°C |[1][2] |

Section 2: The Integrated Spectroscopic Elucidation Workflow

The definitive confirmation of a chemical structure is not achieved by a single technique but by the convergence of data from multiple, orthogonal analytical methods.[7][8] Our strategy employs Mass Spectrometry (MS) to define the molecular formula and fragmentation patterns, Nuclear Magnetic Resonance (NMR) to map the precise atomic connectivity, and Infrared (IR) Spectroscopy to confirm functional groups.

Caption: Integrated workflow for structure elucidation. (Within 100 characters)

High-Resolution Mass Spectrometry (HRMS): Molecular Formula and Fragmentation

Expertise & Rationale: We select HRMS with a soft ionization technique like Electrospray Ionization (ESI) as the first step.[3] Its primary purpose is to obtain the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental formula—a critical piece of evidence that is far more definitive than nominal mass data from a standard MS.[8] We use the positive ion mode as the primary amine group is readily protonated.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or LC inlet.

-

Analysis Mode: Operate in positive ion ESI mode. Acquire a full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the most abundant ion. Use the instrument's software to generate possible elemental formulas that match the observed accurate mass within a narrow tolerance (e.g., < 5 ppm).

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor and perform a product ion scan to induce fragmentation, providing data for substructural confirmation.[9]

Expected Data & Interpretation: The primary ion observed will be that of the free base cation, [C₁₀H₁₄N₂O + H]⁺.

Table 2: Predicted HRMS Data

| Ion | Calculated Exact Mass | Observed Mass | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 179.11844 | Expected within 5 ppm | Protonated molecular ion of the free base (C₁₀H₁₅N₂O⁺) |

| [M+H - NH₃]⁺ | 162.09188 | Expected fragment | Loss of ammonia from the aminomethyl group |

| [C₈H₈NO]⁺ | 134.06059 | Expected fragment | Fragment corresponding to the 4-formyl-N,N-dimethylbenzamide cation |

| [C₉H₁₀NO]⁺ | 148.07624 | Expected fragment | Key fragment of N,N-dimethylbenzoyl cation after benzylic cleavage[10] |

Caption: Predicted MS/MS fragmentation pathway. (Within 100 characters)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Connectivity

Expertise & Rationale: While MS provides the formula, NMR spectroscopy provides the atomic "blueprint." It is the most powerful tool for unambiguous structure elucidation, revealing the number of unique protons and carbons and, crucially, how they are connected.[8] We will use a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments to build the molecule piece by piece. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the hydrochloride salt and its non-exchangeable proton signals.[3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required.

-

2D NMR (HSQC): Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons. This is invaluable for definitive signal assignment.

Expected Data & Interpretation: The ¹H NMR spectrum is expected to be highly informative. The 1,4-disubstitution pattern on the aromatic ring should produce a characteristic AA'BB' system (appearing as two distinct doublets). The presence of signals for the aminomethyl (-CH₂-), N,N-dimethyl, and amine (-NH₃⁺) protons will be key identifiers.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Label | Structure Fragment | ¹H Shift (ppm), Mult., Int. | ¹³C Shift (ppm) | HSQC Correlation |

|---|---|---|---|---|

| a | Aromatic CH (ortho to amide) | ~7.5 (d, 2H) | ~128 | Yes |

| b | Aromatic CH (ortho to -CH₂-) | ~7.4 (d, 2H) | ~129 | Yes |

| c | -CH ₂-NH₃⁺ | ~4.0 (s, 2H) | ~42 | Yes |

| d | -CH₂-NH ₃⁺ | ~8.3 (br s, 3H) | - | No |

| e | -N(CH ₃)₂ | ~2.9 (s, 6H) | ~39 | Yes |

| 1 | C =O | - | ~170 | No |

| 2 | Aromatic C (ipso-amide) | - | ~138 | No |

| 3 | Aromatic C (ipso-CH₂) | - | ~135 | No |

Note: The N-dimethyl protons (e) may appear as two separate singlets due to restricted rotation around the amide C-N bond.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

Expertise & Rationale: FTIR is a rapid and cost-effective technique used to confirm the presence of key functional groups predicted by the proposed structure.[8] While it does not provide detailed connectivity information like NMR, it serves as an excellent corroborative tool. For this molecule, we expect to see characteristic absorptions for the amine salt, the amide carbonyl, and the aromatic ring.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the dry, crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample scan.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-3300 | Strong, Broad | N-H stretching vibration of the -NH₃⁺ group[11] |

| ~2800-3000 | Medium | C-H stretching of aromatic and aliphatic groups |

| ~1640 | Strong | C=O stretching of the tertiary amide (Amide I band)[12] |

| ~1610, ~1500 | Medium-Strong | C=C stretching vibrations of the aromatic ring |

| ~1400 | Medium | C-N stretching vibration |

Section 3: Data Synthesis and Final Structure Verification

The power of this multi-technique approach lies in the convergence of evidence. No single piece of data is relied upon in isolation.

Caption: Correlation of spectral data to the final structure. (Within 100 characters)

The HRMS data confirms the elemental formula C₁₀H₁₅ClN₂O. The FTIR spectrum confirms the presence of an amine salt, an amide carbonyl, and an aromatic ring. The NMR data provides the final, definitive proof: it shows a 1,4-disubstituted aromatic ring, an aminomethyl group, and an N,N-dimethyl group, and the relative integrations and correlations confirm their connectivity as proposed in the structure of this compound.

Section 4: Beyond Elucidation: The Imperative of Method Validation

Once the structure of a compound is unequivocally confirmed, the focus in a drug development setting shifts to ensuring its quality, purity, and potency over time.[13] This requires the development and validation of analytical methods (e.g., HPLC for purity and assay).[4] Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose, ensuring that it produces consistent, reliable, and accurate results.[5][14]

Trustworthiness through Validation: A validated method is a self-validating system. Any deviation in results can be confidently attributed to the sample rather than to the unreliability of the analytical method itself. The key parameters for validation are defined by regulatory bodies like the ICH.[14][15]

Table 5: Key Analytical Method Validation Parameters

| Parameter | Description |

|---|---|

| Accuracy | The closeness of test results to the true value. |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[14] |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By integrating data from HRMS, multi-dimensional NMR, and FTIR, a confident and complete structural assignment can be made. This guide demonstrates that a successful elucidation strategy is not merely about data collection, but about a logical workflow where each step validates the last, culminating in a result that meets the high standards of scientific and regulatory scrutiny. This rigorous characterization is the essential first step in the journey of any chemical entity from the research bench to its final application.

References

- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.

- ChemBK. (2024). 4-(AMINOMETHYL)-N,N-DIMETHYL-BENZAMIDE HYDROCHLORIDE.

- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- ChemBK. (2024). 4-(Aminomethyl)-N,N-dimethylbenzamidehydrochloride.

- PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride.

- Sigma-Aldrich. (n.d.). This compound.

- ChemScene. (n.d.). 4-(Aminomethyl)-n-methylbenzamide hydrochloride.

- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.

- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.

- International Journal of Pharmaceutical Erudition. (2020). Analytical Method Validation Parameters: An Updated Review.

- BLD Pharm. (n.d.). 4-(Aminomethyl)-N,N-diethylbenzamide hydrochloride.

- Research Square. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- PubChem. (n.d.). N,N-Dimethylbenzamide.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- ResearchGate. (n.d.). Structure elucidation workflow based on NMR and MS/MS data.

- Clariant Analytical Sciences. (n.d.). Structure Elucidation.

- PubMed. (2003). Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap.

- Benchchem. (n.d.). An In-depth Technical Guide to the Structural Elucidation of 4-hydrazinylbenzenesulfonamide Hydrochloride.

- Benchchem. (n.d.). Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-amino-N-(4-methylphenyl)benzamide.

- ResearchGate. (2025). Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. upm-inc.com [upm-inc.com]

- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 6. This compound may contain up to 1.5 eq HCl; may contain up to 0.5 eq water | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. clariant.com [clariant.com]

- 9. Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. emerypharma.com [emerypharma.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of Aminomethyl-Substituted Benzamides

Introduction

The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] The introduction of an aminomethyl side chain to this scaffold has given rise to a therapeutically significant class of compounds with diverse pharmacological activities. These agents primarily exert their effects on the central nervous system (CNS), modulating key neurotransmitter systems implicated in psychiatric and gastrointestinal disorders.[3][4]

The journey of aminomethyl-substituted benzamides began with the serendipitous discovery of the antiemetic and prokinetic properties of metoclopramide, which was initially synthesized as part of a search for new antiarrhythmics.[3] This was followed by the development of sulpiride, an atypical antipsychotic that demonstrated efficacy against the symptoms of schizophrenia with a favorable side-effect profile compared to its predecessors.[3][5] These early discoveries spurred decades of research, leading to the rational design of more selective and potent molecules like amisulpride.[3][5]

This technical guide provides a comprehensive exploration of the biological activity of aminomethyl-substituted benzamides. It delves into their primary molecular targets, elucidates the signaling pathways they modulate, details the structure-activity relationships that govern their potency and selectivity, and provides field-proven experimental protocols for their evaluation.

Core Mechanisms of Action: Modulating Dopaminergic and Serotonergic Pathways

The primary therapeutic effects of aminomethyl-substituted benzamides stem from their interaction with dopamine and serotonin receptors.[4] The balance of activity at these receptors is a critical determinant of a compound's overall pharmacological profile, dictating its use as an antipsychotic, antidepressant, or gastroprokinetic agent.

Dopamine D2/D3 Receptor Antagonism

A hallmark of many clinically relevant aminomethyl-substituted benzamides is their potent antagonism of dopamine D2 and D3 receptors.[6][7][8] These G protein-coupled receptors (GPCRs) are pivotal in regulating mood, cognition, and motor control.[9][10]

Signaling Pathway: Dopamine D2-like receptors are coupled to Gαi/o proteins.[11] Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[11][12] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.[10][12] By blocking these receptors, benzamide antagonists prevent this signaling cascade, which is thought to be the primary mechanism behind their antipsychotic effects, particularly in mitigating the positive symptoms of schizophrenia.[10][13]

Dopamine D2 Receptor Antagonism Pathway

Caption: Dopamine D2 receptor antagonism by aminomethyl-substituted benzamides.

A unique feature of some benzamides, like amisulpride, is their dose-dependent activity.[14][15] At high doses (e.g., 400-800 mg), they act as conventional postsynaptic D2 receptor antagonists, effective for treating the positive symptoms of psychosis.[4][16] However, at low doses (e.g., 50 mg), they preferentially block presynaptic D2/D3 autoreceptors.[4][17] These autoreceptors normally provide a negative feedback signal to inhibit dopamine release. By blocking them, low-dose amisulpride actually increases dopaminergic transmission in certain brain regions, which is believed to contribute to its efficacy against negative symptoms and depression.[4][17][18]

Serotonin 5-HT4 Receptor Agonism

Several aminomethyl-substituted benzamides, most notably metoclopramide, also function as agonists at serotonin 5-HT4 receptors.[19][20] This receptor is widely distributed in the gastrointestinal tract and the central nervous system.[21]

Signaling Pathway: The 5-HT4 receptor is coupled to Gαs proteins.[21][22] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[23][24] In the GI tract, this signaling cascade enhances the release of acetylcholine, a neurotransmitter that promotes gut motility.[20] This prokinetic effect, which accelerates gastric emptying and intestinal transit, is the basis for using these compounds to treat conditions like gastroparesis.[19][25][26] In the brain, 5-HT4 receptor activation has been linked to cognitive enhancement and antidepressant effects, making it a target of interest for new drug development.[23][27]

Serotonin 5-HT4 Receptor Agonism Pathway```dot

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted benzamides as cerebral dopamine antagonists in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 12. estheradams.com [estheradams.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amisulpride - Wikipedia [en.wikipedia.org]

- 18. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metoclopramide - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Metoclopramide Hydrochloride? [synapse.patsnap.com]

- 21. 5-HT4 receptor - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Translating the promise of 5HT4 receptor agonists for the treatment of depression | Psychological Medicine | Cambridge Core [cambridge.org]

- 24. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 25. droracle.ai [droracle.ai]

- 26. labeling.pfizer.com [labeling.pfizer.com]

- 27. Serotonin 5-HT4 receptors: A new strategy for developing fast acting antidepressants? - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro screening of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride"

An In-Depth Technical Guide to the In Vitro Screening of 4-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride

Authored by a Senior Application Scientist

Foreword: Charting a Course for Discovery

In the landscape of early-stage drug discovery, the journey of a small molecule from a mere chemical structure to a potential therapeutic candidate is one of rigorous scientific inquiry. This guide is crafted for researchers, scientists, and drug development professionals embarking on the initial in vitro evaluation of this compound. While this compound is recognized as a chemical intermediate for the synthesis of biologically active molecules, its intrinsic pharmacological profile remains largely uncharted.[1][2] This document, therefore, presents a strategic and scientifically robust framework for its initial in vitro screening, with a focus on a plausible application in oncology, drawing from the structural motifs seen in known kinase inhibitors.[3] Our approach is not a rigid prescription but rather a dynamic, decision-based workflow designed to efficiently identify and characterize potential biological activity.

Compound Profile and Rationale for Screening

1.1. Physicochemical Properties

This compound is a white crystalline solid soluble in aqueous solutions, a property advantageous for in vitro assay development.[1][2] Key chemical identifiers are provided in the table below.

| Property | Value | Source |

| Molecular Formula | C10H15ClN2O | |

| Molecular Weight | 214.69 g/mol | |

| Appearance | White crystalline solid | [1][2] |

| Solubility | Soluble in water | [1][2] |

1.2. Scientific Rationale for Anticancer Screening

The rationale for screening this compound as a potential anticancer agent is predicated on the established role of the benzamide scaffold in targeted therapies, particularly as protein kinase inhibitors.[3] The aminomethyl group provides a versatile linker for molecular interactions within a target's binding site. This guide outlines a hypothetical, yet scientifically rigorous, screening cascade to explore this potential.

A Tiered In Vitro Screening Cascade

A successful screening strategy should be designed as a funnel, starting with broad, high-throughput assays to identify any biological activity and progressively moving towards more specific, mechanism-of-action studies for the most promising hits.[4] This tiered approach conserves resources by focusing on compounds with the highest potential.

Caption: A tiered in vitro screening cascade for this compound.

Experimental Protocols

Tier 1: Primary Screening - High-Throughput Cell Viability Assay

The initial step is to assess the compound's effect on the viability of a diverse panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[5]

Protocol: CellTiter-Glo® Viability Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in their recommended media until they reach 80-90% confluency.

-

Cell Seeding: Trypsinize and seed the cells into white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Perform serial dilutions to create a range of concentrations.

-

Treatment: Add the compound to the wells at various concentrations (e.g., from 0.1 µM to 100 µM). Include vehicle-only (water) and no-treatment controls.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Tier 2: Secondary and Mechanistic Assays

Compounds demonstrating significant activity in the primary screen will be subjected to further investigation to confirm their effect and elucidate their mechanism of action.

3.2.1. Dose-Response Analysis and IC50 Determination

This analysis is crucial for quantifying the potency of the compound.

Protocol:

-

Follow the CellTiter-Glo® protocol as described above, but with a more granular range of compound concentrations (e.g., a 10-point, 3-fold serial dilution).

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression model to determine the half-maximal inhibitory concentration (IC50).

3.2.2. Broad Kinase Panel Screen

Based on the structural alerts for kinase inhibition, a broad kinase panel screen is a logical next step. The ADP-Glo™ Kinase Assay is a universal platform for measuring the activity of virtually any kinase.

Protocol: ADP-Glo™ Kinase Assay

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the kinase of interest, its substrate, ATP, and a range of concentrations of this compound.

-

Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence. A decrease in signal indicates kinase inhibition.

3.2.3. Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Tier 3: Target Validation and Selectivity

The final tier of in vitro screening focuses on confirming the engagement of the compound with its putative target within the cellular environment and assessing its selectivity.